
1-(2-Ethylphenyl)-3-(6-(4-methylpiperidin-1-yl)pyrimidin-4-yl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Ethylphenyl)-3-(6-(4-methylpiperidin-1-yl)pyrimidin-4-yl)urea, also known as EPPU, is a chemical compound that has gained significant attention in the field of medicinal chemistry. It is a potent inhibitor of the enzyme soluble epoxide hydrolase (sEH), which plays a crucial role in the metabolism of epoxyeicosatrienoic acids (EETs). EETs are lipid mediators that have been implicated in various physiological and pathological processes, including inflammation, hypertension, and cardiovascular diseases. Inhibiting sEH activity can lead to an increase in EET levels and thus has the potential to treat these conditions.
科学的研究の応用
Chemical Synthesis and Dimerization
The compound showcases significant potential in chemical synthesis and dimerization processes. For instance, research on ureidopyrimidones has highlighted their strong dimerization capabilities via quadruple hydrogen bonding, demonstrating the potential of urea derivatives like the one for constructing supramolecular structures. These findings emphasize the chemical's utility in developing novel materials and molecular assemblies (F. H. Beijer et al., 1998).
Antioxidant Activity
Research into pyrimidinone derivatives has explored their antioxidant properties, highlighting the broader utility of compounds like "1-(2-Ethylphenyl)-3-(6-(4-methylpiperidin-1-yl)pyrimidin-4-yl)urea" in potential therapeutic applications. Such studies provide a foundation for further exploration into the compound's role in managing oxidative stress and related disorders (S. George et al., 2010).
Microbial Transformation and Degradation
The compound's structural relatives have been studied for their degradation by microorganisms, such as Aspergillus niger, showcasing the environmental and biotechnological implications of urea derivatives in the breakdown of herbicides and potentially harmful chemicals. This research highlights the environmental relevance of such compounds, including their potential role in bioremediation processes (Seema B. Sharma et al., 2012).
Herbicidal Activity
Studies have also examined the herbicidal properties of related tetrahydropyrimidinone compounds, indicating the potential agricultural applications of "1-(2-Ethylphenyl)-3-(6-(4-methylpiperidin-1-yl)pyrimidin-4-yl)urea" derivatives. Such compounds can act as preemergence herbicides by inhibiting carotenoid biosynthesis, demonstrating their utility in agricultural practices (P. Babczinski et al., 1995).
Anticancer Potential
Furthermore, derivatives of N-aryl-N'-pyrimidin-4-yl ureas have been optimized to afford potent and selective inhibitors of the fibroblast growth factor receptor tyrosine kinases, showing significant antitumor activity. This underlines the compound's relevance in cancer research and the development of new anticancer agents (V. Guagnano et al., 2011).
特性
IUPAC Name |
1-(2-ethylphenyl)-3-[6-(4-methylpiperidin-1-yl)pyrimidin-4-yl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5O/c1-3-15-6-4-5-7-16(15)22-19(25)23-17-12-18(21-13-20-17)24-10-8-14(2)9-11-24/h4-7,12-14H,3,8-11H2,1-2H3,(H2,20,21,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUEQMXGRWSGNAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)NC2=CC(=NC=N2)N3CCC(CC3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

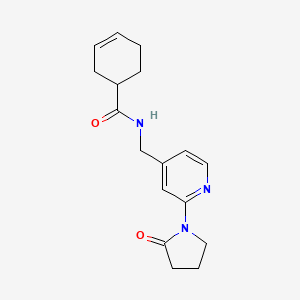
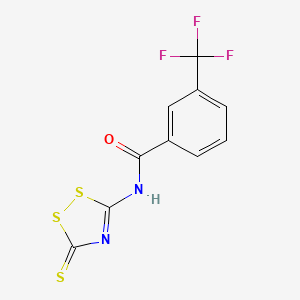
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate](/img/structure/B2602444.png)
![6-[(4-Methylphenyl)sulfanyl]-5-nitropyrimidin-4-amine](/img/structure/B2602445.png)
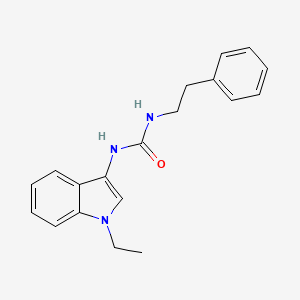
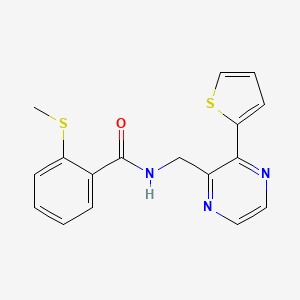
![N-(4-chlorophenyl)-8-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1-oxa-4,8-diazaspiro[4.5]decane-4-carboxamide](/img/structure/B2602451.png)
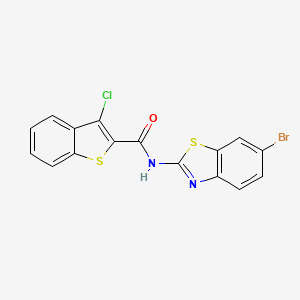
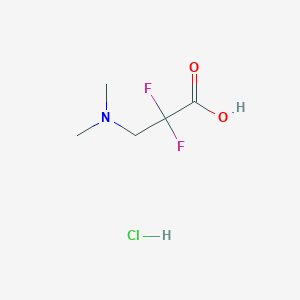
![2,3,4,5-Tetrahydro-1H-benzo[e][1,4]diazepin-7-ylamine 2HCl](/img/structure/B2602458.png)

![N-[cyano(2-fluorophenyl)methyl]-3-(5-cyclopentyl-1,3,4-oxadiazol-2-yl)propanamide](/img/structure/B2602460.png)
![5,7-dimethyl-2-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]pyrazolo[1,5-a]pyrimidine](/img/structure/B2602464.png)
![N-Ethyl-N-[2-[(7-methylimidazo[1,2-a]pyrimidin-2-yl)methylamino]-2-oxoethyl]prop-2-enamide](/img/structure/B2602465.png)